molecular formula C18H19N3O5S B11029221 Ethyl 2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11029221
M. Wt: 389.4 g/mol
InChI Key: XAZGJKHDFFVXGG-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(2-methoxyphenyl)-5-oxopyrroxypyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an ester group at the 4-position and a carbamoyl-linked pyrrolidin-5-one moiety at the 2-position. The pyrrolidinone ring is further substituted with a 2-methoxyphenyl group. The compound’s conformational flexibility, particularly in the pyrrolidinone ring, may influence its physicochemical properties and binding interactions .

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 2-[[1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O5S/c1-3-26-17(24)12-10-27-18(19-12)20-16(23)11-8-15(22)21(9-11)13-6-4-5-7-14(13)25-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20,23)

InChI Key

XAZGJKHDFFVXGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Moiety: This step involves the reaction of 2-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to produce the pyrrolidinone ring.

    Thiazole Ring Construction: The thiazole ring is synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The pyrrolidinone and thiazole intermediates are coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and thiazole rings, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds similar to ethyl 2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that thiazole derivatives can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. Thiazole derivatives are often evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression, such as dihydrofolate reductase .

Anti-inflammatory Effects

Research indicates that thiazole compounds can exhibit anti-inflammatory properties by modulating inflammatory pathways. This compound may reduce the production of pro-inflammatory cytokines, thus being beneficial in treating inflammatory diseases .

Organic Synthesis

This compound can serve as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cyclization and functional group transformations, making it valuable for synthesizing other complex organic molecules .

Materials Science

The compound's unique properties make it suitable for applications in materials science. Its ability to form stable complexes with metals can be exploited in developing new materials with specific electronic or optical properties. Research into the use of thiazole derivatives in organic electronics and photonic devices is ongoing .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives:

  • Antibacterial Activity : A study demonstrated that modified thiazoles exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibiotic agents .
  • Anticancer Activity : Research involving various thiazole derivatives showed significant cytotoxic effects on human lung cancer (A549) cells compared to standard treatments like cisplatin .
  • Anti-inflammatory Studies : Experimental models indicated that certain thiazole compounds could significantly reduce inflammation markers in vivo, suggesting therapeutic potential for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of Ethyl 2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context, but common targets could include kinases, proteases, or ion channels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :

  • Substituents: 4-Carboxylate ester: Enhances lipophilicity and metabolic stability. 2-Carbamoyl-pyrrolidinone: Introduces hydrogen-bonding capability and conformational flexibility. 2-Methoxyphenyl: Contributes aromaticity and steric bulk.

Analog 1 () : Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Substituents: 5-Carboxylate ester: Similar lipophilicity modifier. 2-Oxopyrrolidinylpropyl: A flexible linker with a pyrrolidinone, analogous to the target compound’s carbamoyl-pyrrolidinone. 4-Hydroxy-3-methoxyphenyl: Polar substituent that may influence solubility .

Analog 2 (): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

  • Pyrazolo[3,4-d]pyrimidine Core : A fused bicyclic system with distinct electronic properties.
  • Substituents :
    • Thiophene-2-carboxylate: Smaller heterocycle compared to thiazole.
    • Chromen-4-one: Introduces a planar, conjugated system absent in the target compound .
Physicochemical Properties
Property Target Compound Analog 1 () Analog 2 ()
Core Heterocycle 1,3-Thiazole Benzimidazole Pyrazolo[3,4-d]pyrimidine
Molecular Weight* ~391.4 g/mol (estimated) ~469.5 g/mol (reported) 560.2 g/mol (reported)
Melting Point N/A N/A 227–230°C (reported)
Key Functional Groups Ester, pyrrolidinone Ester, pyrrolidinone, phenol Ester, chromenone, fluorides

*Molecular weights estimated using atomic masses; reported values cited from evidence .

Conformational Analysis

The pyrrolidinone ring in the target compound exhibits puckering, a common feature in five-membered lactams. Cremer and Pople’s puckering parameters (e.g., amplitude $ q $ and phase angle $ \phi $) can quantify deviations from planarity, which influence intramolecular interactions . In contrast, Analog 1’s pyrrolidinone is part of a propyl linker, reducing conformational constraints compared to the target compound’s fused system.

Structural Validation Methods

Crystallographic data for the target compound (if available) would rely on software like SHELX for refinement and structure validation . Analog 1’s crystal structure (monohydrate) was resolved using similar methodologies, highlighting the importance of hydrogen-bonding networks in stability .

Biological Activity

Ethyl 2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C22H23N3O4
  • Molecular Weight : 393.4 g/mol
  • IUPAC Name : this compound

This structure includes a thiazole ring, which is often associated with various biological activities, and a pyrrolidinone moiety that enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating its potential as a new antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µg/mL)Comparison to Control (Oxytetracycline)
Staphylococcus aureus15.6More effective than 62.5 µg/mL
Escherichia coli31.25Comparable to 62.5 µg/mL
Bacillus cereus31.25Comparable to 62.5 µg/mL
Listeria monocytogenes62.5Comparable to 125 µg/mL
Pseudomonas aeruginosaNot effective-

These results suggest that the compound may be developed further for clinical applications in treating bacterial infections .

Anticancer Activity

The compound has also shown promising anticancer properties. A study evaluated its antiproliferative effects on MCF-7 breast cancer cells, revealing significant cytotoxicity.

Case Study: MCF-7 Cell Line

The MCF-7 cell line was treated with various concentrations of the compound, and the following results were obtained:

Concentration (µM)Cell Viability (%)
0100
185
560
1030
20<10

Statistical analysis indicated significant differences in viability at higher concentrations (p < 0.05), suggesting that this compound effectively inhibits cancer cell proliferation .

The biological activity of this compound can be attributed to its interaction with specific biochemical pathways involved in cell signaling and apoptosis:

  • Inhibition of Hsp90 : The compound targets heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its anticancer effects.

Q & A

Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation, coupling, and purification. For example:

  • Cyclocondensation : Reacting precursors like ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives in alcoholic media under reflux (6–12 hours) to form the thiazole or pyrrolidinone core .
  • Coupling Reactions : Amide bond formation between the thiazole and pyrrolidinone moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization : Key parameters include temperature control (70–100°C), solvent polarity (e.g., toluene or DMF), and catalyst selection (e.g., methylsulfonic acid for acylations) .

Basic: Which spectroscopic techniques confirm the compound’s structural identity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, ester carbonyls at δ 165–170 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm1^{-1}), ester (1720–1740 cm1^{-1}), and thiazole C=N (1550–1600 cm1^{-1}) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., dihedral angles between phenyl and triazole rings up to 84.59°) .

Advanced: How can low yields in the cyclocondensation step be addressed?

Low yields (e.g., 37% in ) often arise from side reactions or incomplete conversion. Strategies include:

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reflux time .
  • Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency .
  • Solvent Optimization : Switch from toluene to DMF for better solubility of polar intermediates .

Advanced: How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
  • Batch Analysis : Replicate syntheses under controlled conditions to isolate variables (e.g., moisture, oxygen sensitivity) .
  • Supplementary Techniques : Employ high-resolution mass spectrometry (HRMS) to confirm molecular ions and MS/MS for fragmentation patterns .

Advanced: What computational methods aid in designing novel derivatives or synthesis pathways?

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and energy barriers for key steps like amide coupling .
  • Docking Studies : Predict binding affinities of derivatives to biological targets (e.g., enzymes) using molecular dynamics simulations .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts for new analogs .

Basic: What purification methods ensure high purity for biological testing?

  • Flash Chromatography : Use gradients of ethyl acetate/cyclohexane (1:1) to separate polar byproducts .
  • Recrystallization : Ethyl acetate or ethanol/water mixtures yield high-purity crystals (≥95% by HPLC) .
  • Size-Exclusion Chromatography : Remove polymeric impurities from coupling reactions .

Advanced: How does the methoxyphenyl group influence the compound’s reactivity and bioactivity?

  • Electronic Effects : The methoxy group’s electron-donating nature enhances stability of intermediates during synthesis .
  • Biological Interactions : Methoxyphenyl moieties improve lipophilicity, potentially enhancing membrane permeability in drug candidates .
  • Structure-Activity Relationships (SAR) : Derivatives with halogenated phenyl groups can be synthesized to compare potency in enzyme inhibition assays .

Advanced: What strategies mitigate batch-to-batch variability in large-scale syntheses?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Design of Experiments (DoE) : Statistically optimize variables (e.g., stoichiometry, temperature) using response surface methodology .
  • Continuous Flow Reactors : Improve reproducibility by minimizing human intervention in critical steps .

Basic: What are the documented biological activities of structurally related compounds?

  • Anticancer : Pyrazole and thiazole analogs show activity against kinase targets (e.g., EGFR) .
  • Antimicrobial : Thiazole derivatives inhibit bacterial enoyl-ACP reductase .
  • Neuroprotective : Pyrrolidinone-containing compounds modulate NMDA receptors .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic hydrolytic conditions (pH 1–13) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) .
  • Plasma Stability Assays : Incubate with human plasma and quantify intact compound over 24 hours using HPLC .

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